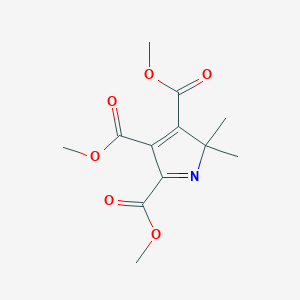![molecular formula C13H24Si2 B12574704 (Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) CAS No. 478007-46-4](/img/structure/B12574704.png)
(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) is a compound that features a bicyclic structure with two trimethylsilane groups attached. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified by distillation or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.
化学反応の分析
Types of Reactions
(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated derivatives.
Substitution: The trimethylsilane groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine
Industry
In industry, this compound can be used in the production of polymers and other materials where its unique structural properties can impart desirable characteristics such as rigidity and stability.
作用機序
The mechanism of action of (Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) involves its ability to undergo various chemical reactions due to the presence of reactive sites on the bicyclic structure and the trimethylsilane groups.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A similar compound without the trimethylsilane groups, used in similar synthetic applications.
(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II): A palladium complex used as a catalyst in various coupling reactions.
Dimethyl bicyclo[2.2.1]-2,5-heptadiene-2,3-dicarboxylate: A derivative used in the synthesis of other complex molecules.
Uniqueness
The presence of the trimethylsilane groups in (Bicyclo[221]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) imparts unique reactivity and stability compared to its analogs
特性
CAS番号 |
478007-46-4 |
|---|---|
分子式 |
C13H24Si2 |
分子量 |
236.50 g/mol |
IUPAC名 |
trimethyl-(3-trimethylsilyl-2-bicyclo[2.2.1]hepta-2,5-dienyl)silane |
InChI |
InChI=1S/C13H24Si2/c1-14(2,3)12-10-7-8-11(9-10)13(12)15(4,5)6/h7-8,10-11H,9H2,1-6H3 |
InChIキー |
LAWVZMJODSQWEB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C2CC1C=C2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




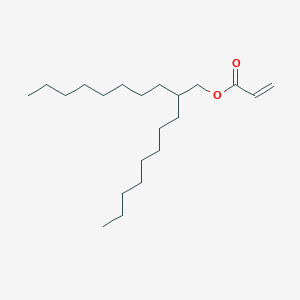
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
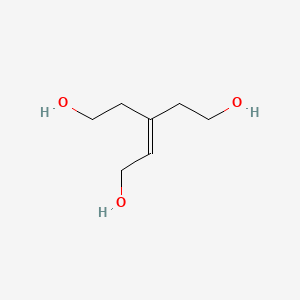
![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)
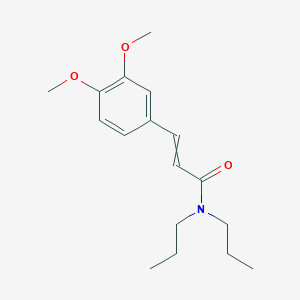
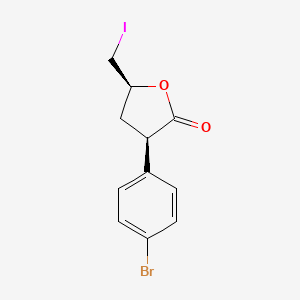

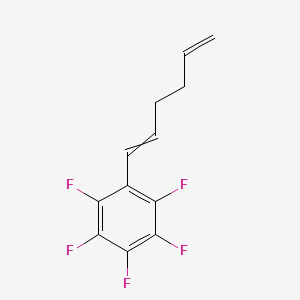
![N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574685.png)
![Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester](/img/structure/B12574693.png)
